2-Chloro-5-(cyclopropylmethyl)phenol
Description
2-Chloro-5-(cyclopropylmethyl)phenol is a substituted phenolic compound characterized by a chlorine atom at the 2-position and a cyclopropylmethyl group at the 5-position of the aromatic ring. This reaction typically involves coupling an aryl halide with a boronic acid derivative under palladium catalysis .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-chloro-5-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11ClO/c11-9-4-3-8(6-10(9)12)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChI Key |
HOZNAIWPSIFFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-chlorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopropylmethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(cyclopropylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclopropylmethyl)phenol involves its interaction with cellular membranes and proteins. The hydroxyl group of the phenol can form hydrogen bonds with proteins, disrupting their structure and function. The chlorine atom and cyclopropylmethyl group contribute to the compound’s lipophilicity, allowing it to integrate into lipid membranes and disrupt their integrity.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural analogs and their substituent differences:
*Inferred from analogous phenolic solids; direct data unavailable.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (CF₃) is strongly electron-withdrawing, which may reduce the phenol's acidity compared to the cyclopropylmethyl group (moderately electron-donating due to cyclopropane ring strain) .
Physicochemical Properties
- 2-Chloro-5-(trifluoromethyl)phenol: Liquid state (uncommon for phenols) due to CF₃ group enhancing volatility. Hazard Class 3 (flammable liquid) and irritant .
- This compound: Likely a solid with moderate solubility in organic solvents. No direct hazard data, but chlorophenols generally require careful handling.
- 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol: Polar cyano and fluorine substituents may increase water solubility compared to non-polar cyclopropylmethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
